Crotaleschenine
Overview
Description
Crotaleschenine is an alkaloid derived from the plant Crotalaria leschenaultiiThe compound is characterized by its unique structure, specifically (7β,8α-H,12α,13α,14α)-12β-hydroxy-1,2-didehydrocrotalane-11,15-dione .
Scientific Research Applications
Crotaleschenine has several scientific research applications:
Chemistry: It is used as a model compound for studying alkaloid structures and reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating certain diseases.
Safety and Hazards
Mechanism of Action
Target of Action
Crotaleschenine is an alkaloid of Crotalaria leschenaultii DC The primary targets of this compound are currently unknown
Mode of Action
It has been shown to be (7β,8α-h,12α,13α,14α)-12β-hydroxy-1,2-didehydrocrotalane-11,15-dione . The stereochemistry of this compound has been determined by X-ray crystallography
Biochemical Analysis
Biochemical Properties
Crotaleschenine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in oxidative stress responses, leading to altered cellular metabolism and function . Additionally, it can impact cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity and cellular effects . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to oxidative stress, energy metabolism, and detoxification processes . By modulating the activity of key enzymes in these pathways, this compound can alter the overall metabolic state of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its activity and function . The transport and distribution of this compound are critical for its effective action within biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crotaleschenine involves several steps, starting from the extraction of the plant material. The compound is isolated using chromatographic techniques, followed by purification through crystallization. The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it would likely involve large-scale extraction from Crotalaria leschenaultii, followed by purification processes similar to those used in laboratory settings. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Crotaleschenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological and chemical properties, making them useful for various applications .
Comparison with Similar Compounds
Crotaleschenine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other alkaloids derived from the Crotalaria genus, such as retusine and crispatine. These compounds share some structural similarities but differ in their specific functional groups and biological properties .
List of Similar Compounds
- Retusine
- Crispatine
- Other pyrrolizidine alkaloids from the Crotalaria genus
Properties
IUPAC Name |
(1R,4R,5S,6R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-9-10(2)16(3,20)15(19)21-8-11-4-6-17-7-5-12(13(11)17)22-14(9)18/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNKYNYIKKVVQB-RCJVZNENSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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